molecular formula C24H27N5O5S2 B12138483 ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12138483
M. Wt: 529.6 g/mol
InChI Key: OUEYXIXASMIOJM-JXAWBTAJSA-N
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Description

This compound features a polycyclic architecture combining a pyrido[1,2-a]pyrimidin-4-one core linked to a piperazine-carboxylate moiety and a (Z)-configured thiazolidinone substituent. Such hybrid structures are of interest in medicinal chemistry due to their ability to target enzymes like kinases, HDACs, or antimicrobial proteins .

Properties

Molecular Formula

C24H27N5O5S2

Molecular Weight

529.6 g/mol

IUPAC Name

ethyl 4-[4-oxo-3-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C24H27N5O5S2/c1-2-33-23(32)27-11-9-26(10-12-27)20-17(21(30)28-8-4-3-7-19(28)25-20)14-18-22(31)29(24(35)36-18)15-16-6-5-13-34-16/h3-4,7-8,14,16H,2,5-6,9-13,15H2,1H3/b18-14-

InChI Key

OUEYXIXASMIOJM-JXAWBTAJSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5CCCO5

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the piperazine and thiazolidine moieties. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent variations, stereoelectronic properties, and bioactivity profiles.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one Tetrahydrofuran-2-ylmethyl-thiazolidinone, piperazine-carboxylate 598.68* Hypothesized kinase/HDAC inhibition (structural analogy)
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Phenylethyl-thiazolidinone, ethyl-piperazine 600.72 Antimicrobial activity (predicted via QSAR)
Ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate (CAS 3179-89-3) Pyrido[1,2-a]pyrimidin-4-one Formyl group, piperazine-carboxylate 368.37 Intermediate for anticancer agents (synthetic utility)
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine tert-Butylphenyl, dicyano groups 541.58 Not reported (structural novelty)

Notes:

  • Molecular Weight: The target compound’s higher mass (~598.68 g/mol*) reflects its extended conjugation and bulky substituents compared to simpler pyrimidinones (e.g., CAS 3179-89-3 at 368.37 g/mol) .
  • Bioactivity: The phenylethyl-thiazolidinone analog (MW 600.72) shows predicted antimicrobial properties via QSAR models, while the target compound’s tetrahydrofuran-2-ylmethyl group may enhance solubility and kinase/HDAC binding .

Similarity Indexing and QSAR Insights

Computational similarity metrics, such as Tanimoto coefficients (Tc), quantify structural overlap. For example:

  • The target compound shares ~65–75% Tc with phenylethyl-thiazolidinone analogs (e.g., compound) based on Morgan fingerprints, suggesting moderate similarity in pharmacophoric features .
  • QSAR models indicate that the tetrahydrofuran-2-ylmethyl substituent may improve metabolic stability compared to phenyl or alkyl groups in related thiazolidinones .

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